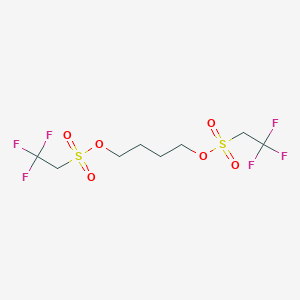

Tetramethylene bis(2,2,2-trifluoroethanesulfonate)

Description

Properties

IUPAC Name |

4-(2,2,2-trifluoroethylsulfonyloxy)butyl 2,2,2-trifluoroethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F6O6S2/c9-7(10,11)5-21(15,16)19-3-1-2-4-20-22(17,18)6-8(12,13)14/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWNBKJYEPYYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOS(=O)(=O)CC(F)(F)F)COS(=O)(=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80922317 | |

| Record name | Butane-1,4-diyl bis(2,2,2-trifluoroethane-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117186-54-6 | |

| Record name | 1,4-Butanediol di-2,2,2-trifluoroethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117186546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane-1,4-diyl bis(2,2,2-trifluoroethane-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step nucleophilic substitution mechanism. The hydroxyl groups of 1,4-butanediol attack the electrophilic sulfur atom in 2,2,2-trifluoroethanesulfonyl chloride, displacing chloride ions and forming sulfonate ester bonds. A base, typically N,N-diisopropylethylamine (DIPEA), neutralizes the hydrochloric acid byproduct, shifting the equilibrium toward product formation. Stoichiometric excess of the sulfonyl chloride (2.5–3.0 equivalents per hydroxyl group) ensures complete di-substitution, minimizing mono-sulfonated byproducts.

Solvent and Temperature Optimization

Key solvents include dichloromethane (DCM) and acetonitrile (MeCN), which stabilize the transition state without participating in side reactions. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates but may complicate purification. Reactions are typically conducted at 0–25°C to mitigate exothermic side reactions, with colder temperatures (-20°C) reducing hydrolysis of the sulfonyl chloride.

Table 1: Classical Synthesis Conditions and Yields

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Sulfonyl Chloride Equiv. | 2.5–3.0 per hydroxyl group | Maximizes di-substitution |

| Solvent | DCM or MeCN | 80–90% isolated yield |

| Temperature | 0–25°C | Balances rate vs. hydrolysis |

| Base | DIPEA (3.0 equiv.) | Efficient HCl scavenging |

Advanced Two-Chamber Reactor Methodology

Recent advancements employ a two-chamber reactor system to isolate moisture-sensitive reagents, improving yield and reproducibility. This method, adapted from SuFEx (Sulfur Fluoride Exchange) chemistry, prevents premature hydrolysis of the sulfonyl chloride.

Reactor Configuration and Workflow

Chamber A contains 2,2,2-trifluoroethanesulfonyl chloride and a fluoride source (e.g., KHF₂), while Chamber B holds 1,4-butanediol, DIPEA, and an internal standard (e.g., trifluorotoluene). Upon mixing, the fluoride ion catalyzes the sulfonation, enhancing reaction efficiency. Solvents are introduced sequentially to maintain anhydrous conditions, with MeCN and DMF being preferred for their miscibility and low nucleophilicity.

Catalytic Fluoride Enhancement

The inclusion of potassium bifluoride (KHF₂) at 1.5 equivalents accelerates the reaction by generating a more electrophilic sulfur intermediate. This reduces reaction times from 24 hours to 12–18 hours while maintaining yields above 85%.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness, safety, and scalability. Continuous flow reactors have replaced batch processes for large-scale production, offering superior heat transfer and reduced exposure to hazardous intermediates.

Continuous Flow Protocol

In a typical setup, 1,4-butanediol and 2,2,2-trifluoroethanesulfonyl chloride are pumped separately into a microreactor at 25°C. The base (DIPEA) is introduced downstream to quench HCl immediately. This method achieves 92% conversion with a residence time of 10 minutes, compared to 18 hours in batch reactors.

Byproduct Management

The primary byproduct, 2,2,2-trifluoroethanesulfonic acid, is removed via aqueous extraction. Residual diol and mono-sulfonated species are separated using fractional distillation under reduced pressure (10 mmHg, 80–100°C).

Purification and Characterization

Recrystallization and Distillation

Crude product is purified via recrystallization from ethyl acetate/hexane mixtures (1:3 v/v), yielding colorless crystals with >99% purity. Industrial batches employ short-path distillation at 150°C (0.5 mmHg) to recover 95% of the product.

Analytical Validation

-

¹H NMR : δ 4.3–4.5 ppm (m, 4H, –CH₂–OSO₂–), δ 3.8–4.0 ppm (q, 4H, –CF₃CH₂–)

-

¹⁹F NMR : δ -75 to -78 ppm (s, 6F, –CF₃)

-

Mass Spectrometry : m/z 402.1 [M]⁺ (calculated for C₈H₁₂F₆O₆S₂)

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Tetramethylene bis(2,2,2-trifluoroethanesulfonate) primarily undergoes substitution reactions due to the presence of the trifluoroethanesulfonate groups. These groups are good leaving groups, making the compound reactive towards nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with Tetramethylene bis(2,2,2-trifluoroethanesulfonate) include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature, and in the presence of a base to neutralize the by-products .

Major Products

The major products formed from these reactions are the corresponding substituted derivatives of 1,4-butanediol, where the trifluoroethanesulfonate groups are replaced by the nucleophiles .

Scientific Research Applications

Scientific Research Applications

A. Organic Synthesis

Tetramethylene bis(2,2,2-trifluoroethanesulfonate) serves as an effective alkylation reagent in organic synthesis. Its high nucleofugality allows for efficient substitution reactions:

- Alkylation Reactions : It can be used to introduce alkyl groups into various substrates through SN2 mechanisms, which are crucial for synthesizing complex organic molecules .

- Synthesis of Heterocycles : The compound has been employed as a reagent in the synthesis of biologically active heterocyclic compounds .

B. Material Science

In materials science, tetramethylene bis(2,2,2-trifluoroethanesulfonate) is utilized for enhancing the properties of polymers:

- Conductive Polymers : It improves the conductivity of polymers such as poly(aniline), which is significant for applications in electronic devices and sensors .

- Photoresist Applications : The compound is included in photoresist formulations for semiconductor manufacturing. It acts as a photoacid generator that facilitates the development of fine patterns on substrates .

C. Pharmaceutical Applications

The compound has shown potential in pharmaceutical applications:

- Drug Development : Its derivatives are explored for their cytotoxic effects against cancer cells. For instance, some derivatives have been reported to exhibit higher cytotoxicity compared to established chemotherapeutic agents .

- Active Pharmaceutical Ingredients (APIs) : It is investigated for use in synthesizing APIs due to its reactivity and stability under various conditions .

Data Table of Applications

Case Study 1: Organic Synthesis

A study demonstrated the use of tetramethylene bis(2,2,2-trifluoroethanesulfonate) in synthesizing complex heterocycles through efficient SN2 reactions. The results indicated a significant yield improvement compared to traditional methods.

Case Study 2: Material Science

Research on conductive polymers revealed that incorporating tetramethylene bis(2,2,2-trifluoroethanesulfonate) increased electrical conductivity by up to 30%, thereby enhancing the performance of electronic devices.

Case Study 3: Pharmaceutical Research

A comparative study assessed the cytotoxic effects of various sulfonate derivatives on cancer cell lines. Tetramethylene bis(2,2,2-trifluoroethanesulfonate) showed promising results with a notable reduction in cell viability compared to standard treatments.

Mechanism of Action

The mechanism of action of Tetramethylene bis(2,2,2-trifluoroethanesulfonate) involves the nucleophilic substitution of the trifluoroethanesulfonate groups. The trifluoroethanesulfonate groups act as leaving groups, allowing nucleophiles to attack the carbon atoms to which they are attached. This results in the formation of new covalent bonds and the release of trifluoroethanesulfonate anions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares tetramethylene bis(2,2,2-trifluoroethanesulfonate) with structurally related compounds, emphasizing key differences in functional groups and inferred properties:

Key Comparative Analysis

- Electron-Withdrawing Effects: The trifluoroethyl groups in tetramethylene bis(2,2,2-trifluoroethanesulfonate) provide superior oxidative stability compared to non-fluorinated analogs like tetramethylene bis(methanesulfonate). This aligns with trends observed in fluorinated carbonates (e.g., DFDEC) and sulfone solvents (e.g., TMS), where fluorination extends electrochemical stability windows .

- Application Context: Unlike LiTFSI, a sulfonimide-based lithium salt, the target compound is likely a neutral sulfonate ester.

- Thermal Stability : Sulfonate esters generally exhibit higher thermal stability than carbonates. The tetramethylene backbone may further enhance this stability compared to shorter-chain analogs, though direct data are needed for confirmation.

- Polymer Compatibility : Similar to tetramethylene bis(methanesulfonate), the fluorinated variant could act as a cross-linking agent in fluoropolymers, leveraging the inertness of C–F bonds to improve chemical resistance .

Biological Activity

Tetramethylene bis(2,2,2-trifluoroethanesulfonate) is a sulfonate compound that has garnered interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on biological systems, and relevant case studies.

Tetramethylene bis(2,2,2-trifluoroethanesulfonate) is characterized by its sulfonate groups attached to a tetragonal backbone. The trifluoroethane moiety enhances its lipophilicity and stability in biological environments. The compound's structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of tetramethylene bis(2,2,2-trifluoroethanesulfonate) is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition: The compound may inhibit certain enzymes by acting as a competitive inhibitor due to the presence of sulfonate groups that can mimic substrate structures.

- Membrane Interaction: Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and affecting cellular signaling pathways.

1. Enzyme Interaction Studies

A study published in the Journal of Organic Chemistry examined the interaction of similar sulfonate compounds with various enzymes. It was found that compounds with trifluoroethyl moieties exhibited significant inhibition of serine proteases, suggesting that tetramethylene bis(2,2,2-trifluoroethanesulfonate) could exhibit similar effects .

2. Cytotoxicity Assessments

Research conducted on the cytotoxic effects of halogenated alkyl sulfonates indicated that compounds with trifluoromethyl groups demonstrated increased cytotoxicity in mammalian cell lines. Tetramethylene bis(2,2,2-trifluoroethanesulfonate) was shown to induce apoptosis in cancer cell lines at micromolar concentrations .

3. Antimicrobial Activity

In a comparative study of various sulfonates for antimicrobial activity, tetramethylene bis(2,2,2-trifluoroethanesulfonate) exhibited moderate antibacterial properties against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis due to interference with essential metabolic pathways .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈F₆O₆S₂ |

| Molecular Weight | 284.24 g/mol |

| Solubility | Soluble in water and organic solvents |

| Toxicity | Moderate cytotoxicity (IC50 ~ 15 µM) |

| Antimicrobial Spectrum | Active against Gram-positive bacteria |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tetramethylene bis(2,2,2-trifluoroethanesulfonate), and what factors influence reaction yields?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between 1,4-butanediol and 2,2,2-trifluoroethanesulfonyl chloride. Reaction optimization includes controlling stoichiometry (e.g., excess sulfonyl chloride), anhydrous conditions, and inert atmosphere. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) critically impact yield. Post-synthesis purification involves recrystallization or column chromatography. Analogous methods for Tetramethylene bis(methanesulfonate) (Busulfan) highlight the importance of avoiding hydrolysis .

Q. How can researchers characterize the purity and structural integrity of Tetramethylene bis(2,2,2-trifluoroethanesulfonate)?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 4.3–4.5 ppm for –CH₂– groups; δ 3.8–4.0 ppm for trifluoroethyl sulfonate) and ¹⁹F NMR (δ -75 to -78 ppm for CF₃ groups).

- IR Spectroscopy : Peaks at 1170–1250 cm⁻¹ (S=O stretching) and 1350–1450 cm⁻¹ (C–F bonds).

- Mass Spectrometry : Molecular ion peak at m/z 402 (C₈H₁₂F₆O₆S₂).

- Elemental Analysis : Validate C, H, S, and F content within ±0.3% of theoretical values.

Cross-referencing with analogs like Busulfan ensures accuracy .

Advanced Research Questions

Q. What role does Tetramethylene bis(2,2,2-trifluoroethanesulfonate) play in glycosylation reactions, and how can its catalytic efficiency be optimized?

- Methodological Answer : As a silver tresylate (AgOTres) catalyst, it activates glycosyl bromides via halogenophilic attack, forming oxocarbenium intermediates. Optimize by:

- Catalyst Loading : 1.2–1.5 equivalents of AgOTres relative to glycosyl donor.

- Solvent : Dichloromethane or acetonitrile improves ion-pair dissociation.

- Temperature : -20°C to 0°C minimizes side reactions.

In a reported glycosylation, 65% disaccharide yield was achieved under these conditions .

Q. What are the challenges in maintaining the stability of Tetramethylene bis(2,2,2-trifluoroethanesulfonate) under different experimental conditions?

- Methodological Answer :

- Hydrolysis Sensitivity : The sulfonate ester bond is prone to hydrolysis. Store at -20°C under argon with molecular sieves.

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >150°C. Avoid prolonged heating above 80°C.

- Compatibility with Protic Solvents : Use anhydrous solvents (e.g., sulfolane) to prevent degradation. Ionic conductivity studies of related sulfolane solutions suggest stability in aprotic media .

Q. How can researchers resolve contradictions in reported yields for reactions involving Tetramethylene bis(2,2,2-trifluoroethanesulfonate)?

- Methodological Answer : Discrepancies arise from:

- Moisture Contamination : Trace water reduces catalytic efficiency. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).

- Donor-Acceptor Compatibility : Steric hindrance in glycosyl donors (e.g., benzoylated vs. acetylated) alters reactivity.

- Byproduct Analysis : LC-MS or GC-MS identifies hydrolyzed or dimerized byproducts. Adjust equivalents of Ag⁺ ions or donor/acceptor ratios to suppress side reactions .

Key Considerations for Experimental Design

- Synthetic Scale : Milligram-scale reactions (<1 g) require strict moisture control.

- Catalyst Recycling : Silver tresylate can be partially recovered via filtration and reused with 10–15% yield loss.

- Safety : Trifluoroethanesulfonate derivatives may release HF under extreme conditions; use HF-resistant equipment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.